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molecular formula C20H24O2 B8504658 2,3-Dimethyl-4-{[4-(2-methylpropyl)phenyl]methoxy}benzaldehyde CAS No. 119347-93-2

2,3-Dimethyl-4-{[4-(2-methylpropyl)phenyl]methoxy}benzaldehyde

Cat. No. B8504658
M. Wt: 296.4 g/mol
InChI Key: WXIGOIVFIJKPNF-UHFFFAOYSA-N
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Patent
US06046183

Procedure details

A mixture of 4-hydroxy-2,3-dimethyl-benzaldehyde (220 mg), 4-isobutylbenzyl bromide (341 mg), potassium carbonate (1.38 g) and ethyl methyl ketone (10 ml) was refluxed for 6 hrs. After cooling, the reaction mixture was diluted with ethyl acetate, the solution was washed with dil hydrochloric acid, water, successively, dried and evaporated. The residue was purified by column chromatography on silica gel (hexane:EtOAc=10:1) to give the title compound (383 mg) having the following physical data:
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
341 mg
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([CH3:10])[C:3]=1[CH3:11].[CH2:12]([C:16]1[CH:23]=[CH:22][C:19]([CH2:20]Br)=[CH:18][CH:17]=1)[CH:13]([CH3:15])[CH3:14].C(=O)([O-])[O-].[K+].[K+].CC(CC)=O>C(OCC)(=O)C>[CH2:12]([C:16]1[CH:17]=[CH:18][C:19]([CH2:20][O:1][C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([CH3:10])[C:3]=2[CH3:11])=[CH:22][CH:23]=1)[CH:13]([CH3:15])[CH3:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
OC1=C(C(=C(C=O)C=C1)C)C
Name
Quantity
341 mg
Type
reactant
Smiles
C(C(C)C)C1=CC=C(CBr)C=C1
Name
Quantity
1.38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 hrs
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the solution was washed with dil hydrochloric acid, water
CUSTOM
Type
CUSTOM
Details
successively, dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel (hexane:EtOAc=10:1)

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(COC2=C(C(=C(C=O)C=C2)C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 383 mg
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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